Lonaprofen
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Overview
Description
Lonaprofen is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. . This compound is used primarily for the treatment of pain and inflammation associated with various conditions such as arthritis and postoperative pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lonaprofen involves the esterification of 2-[(1-chloro-2-naphthyl)oxy]propionic acid. The process typically includes the reaction of 1-chloro-2-naphthol with propionic acid in the presence of a suitable catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Lonaprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Lonaprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Investigated for its effects on cellular inflammation and pain pathways.
Medicine: Applied in the development of new analgesic and anti-inflammatory therapies.
Industry: Utilized in the formulation of pharmaceutical products for pain management.
Mechanism of Action
Lonaprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby alleviating pain and inflammation. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathways .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Comparison: Lonaprofen is unique in its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs. Its ester form provides distinct advantages in terms of absorption and metabolism .
Properties
CAS No. |
75186-77-5 |
---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
InChI Key |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
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